
4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out under basic conditions using sodium hydroxide as a catalyst . Another method involves the use of 1,3-benzothiazolium cations and α-haloketones through ring expansion under ultrasonication .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazines depending on the reagents used.
Aplicaciones Científicas De Investigación
4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antioxidant activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Phenothiazines: These compounds have a similar benzothiazine core and are known for their antipsychotic properties.
Uniqueness: 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent .
Propiedades
Número CAS |
501001-63-4 |
|---|---|
Fórmula molecular |
C14H10N2O2S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-4H-1,4-benzothiazine |
InChI |
InChI=1S/C14H10N2O2S/c17-16(18)11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15-13/h1-9,15H |
Clave InChI |
MHDOXUQVHKRIMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



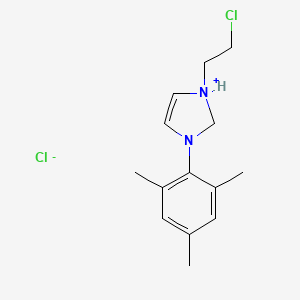
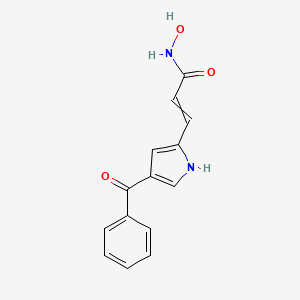

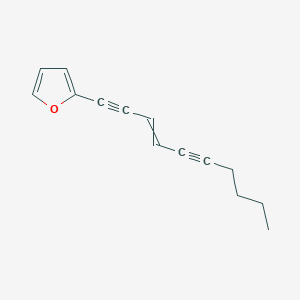
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
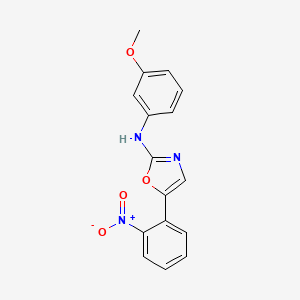
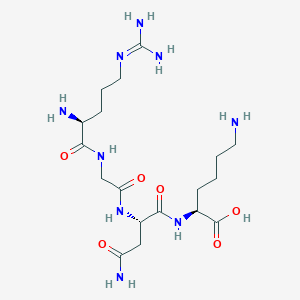



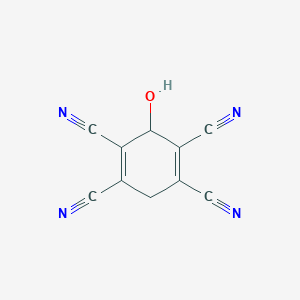

![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
